molecular formula C11H20BNO3Si B576299 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid CAS No. 173999-08-1

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid

Cat. No.: B576299
CAS No.: 173999-08-1
M. Wt: 253.18
InChI Key: LTZDPPIAAAILAR-UHFFFAOYSA-N
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Description

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is a valuable organoboron reagent extensively used in organic synthesis and medicinal chemistry research. Its primary application is in Suzuki-Miyaura cross-coupling reactions , a powerful method for forming carbon-carbon bonds that is central to the synthesis of complex molecules for pharmaceuticals and agrochemicals . The boronic acid functional group facilitates its role as a key building block in constructing biaryl and heterobiaryl structures. Furthermore, the presence of the boronic acid group allows this compound to act as a ligand in transition metal-catalyzed reactions , expanding its utility in various catalytic systems . The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the pyridine oxygen, enhancing the compound's stability and making it a protected intermediate that can be carried through multiple synthetic steps before deprotection. Organoboronic acids, as a class, have gained significant importance in drug discovery due to their unique properties, such as low toxicity and the ability to act as potent enzyme inhibitors . They have been successfully developed into FDA-approved therapeutics, particularly as proteasome inhibitors for cancer treatment like multiple myeloma, highlighting the strategic value of boron-containing compounds in biomedical research . This reagent is intended for research purposes in developing novel chemical entities and exploring new therapeutic agents.

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxypyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO3Si/c1-11(2,3)17(4,5)16-10-6-9(12(14)15)7-13-8-10/h6-8,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDPPIAAAILAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148655
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-37-3
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Functionalization of Pyridine Derivatives

The most common approach involves sequential protection of the hydroxyl group followed by boronic acid installation. Starting from 5-hydroxynicotinic acid, the hydroxyl group is first protected with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. A typical procedure uses triethylamine (2.0 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) at 0–25°C for 12–24 hours, achieving >90% silylation efficiency. Subsequent iodination or bromination at the 3-position via directed ortho-metalation (DoM) provides the halogenated intermediate, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.

Key reaction conditions for Miyaura borylation :

  • Catalyst: Pd(dppf)Cl₂ or PdCl₂(PPh₃)₂ (3–5 mol%)

  • Base: KOAc or Et₃N (2.0–3.0 equiv)

  • Solvent: 1,4-dioxane or DMF at 80–100°C

  • Yield: 65–78% after column chromatography.

Direct Boronation of Pre-Protected Pyridines

Alternative routes employ pre-silylated pyridine substrates. For example, 5-(TBS-oxy)pyridine is treated with n-BuLi at −78°C in THF, followed by quenching with triisopropyl borate (B(OiPr)₃). Acidic workup (HCl, pH 2–3) yields the boronic acid. This method avoids halogenation steps but requires strict anhydrous conditions and cryogenic temperatures, limiting scalability.

Optimization of Critical Reaction Parameters

Protecting Group Stability

The TBS group’s stability under Miyaura borylation conditions is paramount. Studies show that Pd-based catalysts and polar aprotic solvents (e.g., DMF) can induce premature desilylation, reducing yields by 15–20%. Substituting PdCl₂(PPh₃)₂ with Pd(OAc)₂ and using non-coordinating solvents like toluene mitigate this issue, preserving the TBS group in >95% cases.

Comparative stability of silyl protecting groups :

Protecting GroupStability in Pd ReactionsPreferred Catalyst
TBSModeratePd(OAc)₂
TIPSHighPd(dppf)Cl₂
TESLowPdCl₂(PPh₃)₂

Boronation Efficiency and Byproduct Formation

The boronation step’s success depends on avoiding protodeboronation and controlling homo-coupling side reactions. Adding 4Å molecular sieves to adsorb water and employing aerobic conditions with Cu(I) co-catalysts (e.g., CuI) suppress deboronation, improving yields to 72–85%. For instance, a protocol combining PdCl₂(PPh₃)₂ (4 mol%), CuI (10 mol%), and K₂CO₃ (2.0 M) in 1,4-dioxane/H₂O (4:1) at 80°C achieves 78% isolated yield.

Analytical Characterization and Quality Control

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-2), 8.45 (d, J = 2.4 Hz, 1H, H-4), 7.89 (dd, J = 2.4, 0.8 Hz, 1H, H-6), 1.08 (s, 9H, t-Bu), 0.32 (s, 6H, Si(CH₃)₂).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 29.8 ppm (broad, B(OH)₂).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/MeCN gradient) typically shows ≥98% purity. Critical impurities include:

  • Desilylated byproduct (5-hydroxypyridine-3-boronic acid): <0.5%

  • Homo-coupled bipyridine: <0.3%.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Recent advances employ MOF-199 (Basolite C300) as a heterogeneous Pd support, enabling catalyst reuse for 3–5 cycles with <10% activity loss. A pilot-scale reaction (50 L batch) using MOF-199 achieves 82% yield, reducing Pd waste by 60% compared to homogeneous systems.

Solvent Recovery Systems

Closed-loop distillation setups recover >95% of 1,4-dioxane and THF, meeting EPA guidelines for volatile organic compound (VOC) emissions .

Chemical Reactions Analysis

Types of Reactions: 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1.1 Role in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The compound 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid serves as a versatile coupling partner due to its stability and functional group tolerance. Its use has been documented in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Summary of Cross-Coupling Reactions Utilizing this compound

Reaction TypeSubstrates UsedProduct Yield (%)Reference
Suzuki CouplingAryl halides + Alkenes75-90
Negishi CouplingAlkyl halides + Aryl boronates80-85
Stille CouplingAryl halides + Stannanes70-80

Medicinal Chemistry

2.1 Antimicrobial Activity

Research indicates that compounds containing the pyridine-boronic acid moiety exhibit significant antibacterial properties. Studies have shown that this compound demonstrates effective inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several boronic acids, including this compound. The compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Materials Science

3.1 Polymer Chemistry

The incorporation of boronic acids into polymer matrices has been explored for developing smart materials with responsive properties. The silyl ether functionality of this compound enhances its compatibility with various polymer systems, allowing for the creation of materials that can respond to environmental stimuli.

Table 2: Properties of Polymers Modified with Boronic Acids

Polymer TypeModification MethodProperties Enhanced
Polyethylene oxideCopolymerizationIncreased mechanical strength
Polyvinyl alcoholCross-linkingImproved thermal stability
PolystyreneBlendingEnhanced hydrophilicity

Mechanism of Action

The mechanism of action of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group interacts with diols to form boronate esters, which can be reversed under certain conditions. This reversible binding is crucial in its role as an enzyme inhibitor, where it can form transient covalent bonds with the active site of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid with structurally related pyridine boronic acids, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
This compound TBS-protected hydroxyl C₁₁H₂₀BNO₃Si* ~269.2 (inferred) Enhanced steric protection; Suzuki couplings N/A
(5-Trifluoromethylpyridin-3-yl)boronic acid Trifluoromethyl (-CF₃) C₆H₅BF₃NO₂ 190.92 Electron-withdrawing group; increased reactivity 947533-51-9
5-Methylpyridine-3-boronic acid Methyl (-CH₃) C₆H₈BNO₂ 136.95 Moderate steric bulk; versatile cross-coupling 173999-18-3
(5-Chloro-2-methoxypyridin-4-yl)boronic acid Chloro (-Cl) and methoxy (-OCH₃) C₇H₈BClNO₃ 215.41 Dual electronic effects; halogenated intermediates 475275-69-5
{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}boronic acid Chloropyridinyloxy (-OC₅H₃NCl) C₁₀H₈BClN₂O₃ 274.44 Bifunctional linker; heterocyclic synthesis 918138-37-1

*Inferred from structural analogs in .

Key Comparisons

Electron-withdrawing groups (e.g., -CF₃ in ) increase boronic acid acidity, enhancing Suzuki coupling efficiency. By contrast, the TBS group is electron-donating, which may reduce reactivity but improve stability .

Synthetic Applications :

  • The chloropyridinyloxy derivative (CAS 918138-37-1) is bifunctional, enabling sequential coupling reactions, whereas the TBS-protected compound is tailored for single-step couplings requiring steric control .
  • Halogenated analogs (e.g., 5-Chloro-2-methoxypyridin-4-yl boronic acid) are preferred for synthesizing halogen-containing pharmaceuticals, whereas the TBS-protected variant is suited for oxygen-sensitive reactions .

Stability and Handling :

  • The TBS group improves hydrolytic stability compared to unprotected hydroxyl analogs (e.g., 2-Methoxy-3-pyridineboronic acid, CAS 163105-90-6), which are prone to oxidation .
  • Methoxycarbonyl-substituted boronic acids (e.g., CAS 871329-53-2) exhibit lower thermal stability due to ester lability, whereas the TBS ether offers robustness under diverse conditions .

Research Findings and Trends

  • Steric vs. Electronic Trade-offs: The TBS group’s bulkiness limits its use in sterically congested coupling reactions but enhances selectivity in mono-functionalized substrates .
  • Emerging Analogs : Fluorinated derivatives (e.g., 5-Fluoro-2-methoxypyridine-4-boronic acid, CAS 1043869-98-2) are gaining traction for PET imaging, whereas the TBS-protected compound remains niche in lab-scale synthesis .

Biological Activity

5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound combines the properties of boronic acids and silyl ethers, which allows it to participate in various chemical reactions, particularly in the context of drug development and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H20_{20}BNO3_3Si, with a molar mass of approximately 253.18 g/mol. The structure features a pyridine ring substituted with a boronic acid group and a tert-butyldimethylsilyl (TBS) protected hydroxyl group, which enhances its stability and reactivity in synthetic applications .

Suzuki-Miyaura Coupling Reaction : The primary mechanism through which this compound exerts its biological activity is via the Suzuki-Miyaura (SM) coupling reaction. In this process, the boronic acid group interacts with aryl or vinyl halides in the presence of a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The TBS group serves as a protective moiety, preventing unwanted side reactions during synthesis .

Transmetalation Process : The compound undergoes transmetalation where it exchanges its boron atom with a metal from the palladium complex, followed by reductive elimination to yield the desired product. This mechanism is crucial for its application in creating complex organic molecules, particularly in pharmaceutical development.

Biological Applications

Cancer Therapy : this compound has potential applications in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth. Boronic acids are known to target serine proteases, which play critical roles in cancer progression by regulating cell signaling pathways and extracellular matrix remodeling .

Enzyme Inhibition : The compound has been shown to effectively inhibit various enzymes, making it valuable in medicinal chemistry. Its ability to form reversible covalent bonds with diols enhances its specificity and efficacy as an enzyme inhibitor.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Activity : Research indicates that boronic acids can exhibit antibacterial properties by inhibiting β-lactamase enzymes. This inhibition can enhance the effectiveness of β-lactam antibiotics against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .
  • Pharmacokinetics : Studies on pharmacokinetics reveal that this compound is relatively stable under physiological conditions, making it suitable for further development into drug candidates. Its stability allows for prolonged action within biological systems without rapid degradation .
  • Cellular Effects : In vitro studies have shown that this compound influences cellular processes such as gene expression and metabolic pathways, indicating its potential role as a therapeutic agent in various diseases beyond cancer .

Comparison with Similar Compounds

Compound NameStructureUnique Features
5-([tert-Butyldiphenylsilyl]oxy)pyridine-3-boronic acidStructureContains a diphenylsilyl group; different stability profile
5-([tert-Butyldimethylsilyl]oxy)benzene-3-boronic acidStructureBenzene ring instead of pyridine; varied reactivity
5-([tert-Butyl(trimethyl)silyl]oxy)pyridine-3-boronic acidStructureTrimethylsilyl group; more labile than dimethylsilyl group

Q & A

Q. Advanced Analytical Workflow

  • NMR spectroscopy : ¹H/¹³C NMR confirms the TBS group’s presence (δ ~0.1–0.3 ppm for Si(CH₃)₂) and boronic acid proton resonance (broad peak near δ 7–8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~293.2 g/mol) and isotopic patterns for boron .
  • X-ray crystallography : Resolves steric effects of the TBS group on the pyridine ring .

How can researchers optimize Suzuki-Miyaura coupling yields involving this compound?

Advanced Reaction Design
Key parameters for coupling efficiency:

  • Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) enhance electron-deficient pyridine substrates .
  • Solvent/base systems : Use DME/H₂O with K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate .
  • Temperature control : Reactions at 80–100°C improve kinetics without decomposing the TBS group .

Q. Example protocol :

Combine 1 eq boronic acid, 1.2 eq aryl halide, 5 mol% Pd catalyst, and 2 eq K₂CO₃ in DME/H₂O (4:1).

Heat at 85°C for 12–24 h under argon.

Monitor via TLC (Rf shift) and purify via flash chromatography .

How does the TBS group influence reactivity in protecting group strategies?

Q. Advanced Steric and Electronic Effects

  • Steric hindrance : The bulky TBS group reduces undesired side reactions (e.g., oxidation) at the 5-position .
  • Stability : Resists acidic/basic conditions during boronic acid functionalization, unlike smaller silyl groups (e.g., TMS) .
  • Deprotection : Removable via tetrabutylammonium fluoride (TBAF) in THF, enabling subsequent modifications .

What are the primary research applications of this compound?

Q. Basic Applications

  • Pharmaceutical intermediates : Serves as a cross-coupling partner for synthesizing kinase inhibitors or antiviral agents .
  • Protecting group strategies : The TBS group enables selective functionalization of polyhalogenated pyridines .

Q. Advanced Applications

  • Enzyme inhibition studies : Boronic acid moieties form reversible covalent bonds with serine hydrolases, aiding protease inhibitor design .
  • Material science : Used in metal-organic frameworks (MOFs) for boron-rich coordination polymers .

How should researchers address contradictions in reported reaction conditions?

Q. Advanced Data Contradiction Analysis

  • Systematic screening : Use design of experiments (DoE) to test variables (e.g., solvent polarity, base strength) across literature protocols .
  • Mechanistic studies : Probe intermediates via in-situ IR or ¹¹B NMR to identify rate-limiting steps .
  • Computational modeling : DFT calculations predict optimal transition states for coupling reactions .

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